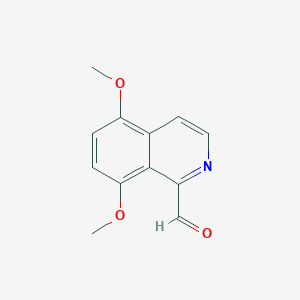
1,2,3,4,5,6,7,8-Octakis(dichloromethyl)anthracene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,4,5,6,7,8-Octakis(dichloromethyl)anthracene is a highly chlorinated derivative of anthracene Anthracene itself is a solid polycyclic aromatic hydrocarbon derived from coal tar
Métodos De Preparación
1,2,3,4,5,6,7,8-Octakis(dichloromethyl)anthracene can be synthesized through the photochlorination of 1,2,3,4,5,6,7,8-octamethylanthracene. This process involves exposing 1,2,3,4,5,6,7,8-octamethylanthracene to chlorine gas under ultraviolet light, leading to the substitution of hydrogen atoms with chlorine atoms . The reaction conditions typically include a controlled environment to prevent over-chlorination and ensure the desired product is obtained.
Análisis De Reacciones Químicas
1,2,3,4,5,6,7,8-Octakis(dichloromethyl)anthracene undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various chlorinated anthraquinones.
Reduction: Reduction reactions can lead to the formation of partially dechlorinated derivatives.
Substitution: The dichloromethyl groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1,2,3,4,5,6,7,8-Octakis(dichloromethyl)anthracene has several applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other chlorinated aromatic compounds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific molecular pathways.
Industry: The compound is used in the production of specialty chemicals and materials, including advanced polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1,2,3,4,5,6,7,8-Octakis(dichloromethyl)anthracene involves its interaction with molecular targets through its chlorinated aromatic structure. The extensive chlorination enhances its reactivity and ability to form stable complexes with various biomolecules. This interaction can disrupt cellular processes, leading to its potential use in antimicrobial and anticancer therapies.
Comparación Con Compuestos Similares
1,2,3,4,5,6,7,8-Octakis(dichloromethyl)anthracene can be compared with other chlorinated anthracenes, such as:
1,2,3,4,5,6,7,8-Octachloroanthracene: This compound has chlorine atoms directly attached to the anthracene ring, leading to different reactivity and applications.
1,2,3,4,5,6,7,8-Octamethylanthracene: The precursor to this compound, it has methyl groups instead of dichloromethyl groups, resulting in distinct chemical properties.
Propiedades
Número CAS |
112947-60-1 |
|---|---|
Fórmula molecular |
C22H10Cl16 |
Peso molecular |
841.5 g/mol |
Nombre IUPAC |
1,2,3,4,5,6,7,8-octakis(dichloromethyl)anthracene |
InChI |
InChI=1S/C22H10Cl16/c23-15(24)7-3-1-4-6(2-5(3)9(17(27)28)13(21(35)36)11(7)19(31)32)10(18(29)30)14(22(37)38)12(20(33)34)8(4)16(25)26/h1-2,15-22H |
Clave InChI |
LIDFSJWNUZOPLN-UHFFFAOYSA-N |
SMILES canónico |
C1=C2C(=CC3=C1C(=C(C(=C3C(Cl)Cl)C(Cl)Cl)C(Cl)Cl)C(Cl)Cl)C(=C(C(=C2C(Cl)Cl)C(Cl)Cl)C(Cl)Cl)C(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


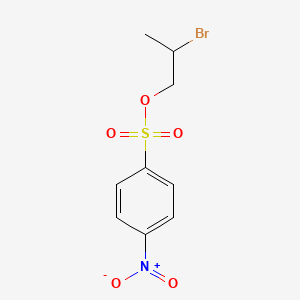
![1-[2-(2-Nitrobenzoyl)phenyl]ethan-1-one](/img/structure/B14294193.png)
![8-Hydroxy-3-methoxy-11-oxo-1,6-bis(2-oxopentyl)-11H-dibenzo[b,e][1,4]dioxepine-7-carboxylic acid](/img/structure/B14294201.png)

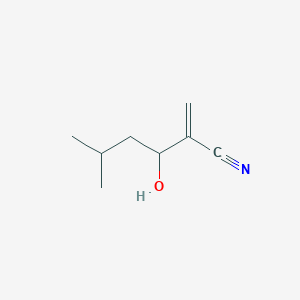
![(E)-{4-[(4-Nitrophenyl)sulfanyl]phenyl}diazene-1-carbonitrile](/img/structure/B14294240.png)


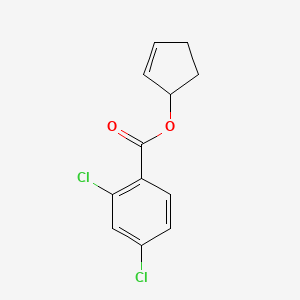
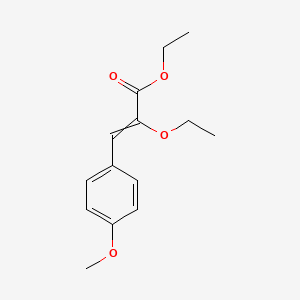
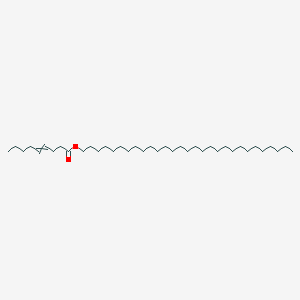
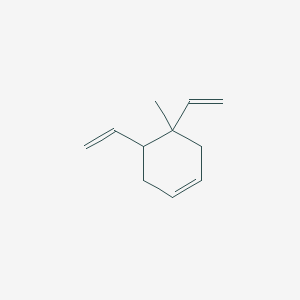
![Methyl 6-ethenyl-2-oxobicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B14294287.png)
